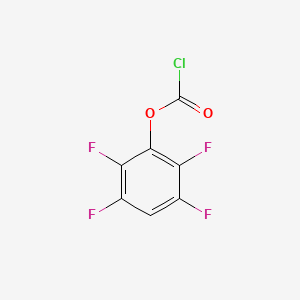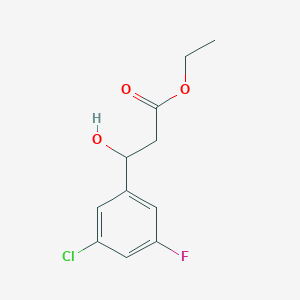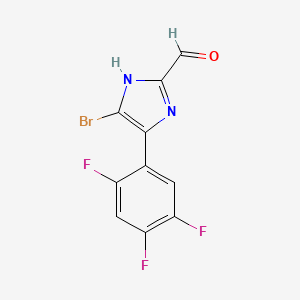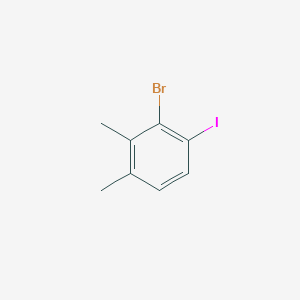
1-Bromo-2,3-dimethyl-6-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,3-dimethyl-6-iodobenzene is an organic compound belonging to the class of halogenated benzenes It features a benzene ring substituted with bromine, iodine, and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-dimethyl-6-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and iodination of 2,3-dimethylbenzene (xylene). The process typically includes:
Bromination: Reacting 2,3-dimethylbenzene with bromine in the presence of a catalyst such as iron(III) bromide.
Iodination: Following bromination, the compound undergoes iodination using iodine and an oxidizing agent like nitric acid.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2,3-dimethyl-6-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogens with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the methyl groups to carboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound to its corresponding hydrocarbons.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include various substituted benzenes.
Oxidation Products: Oxidation typically yields carboxylic acids or ketones.
Reduction Products: Reduction can produce hydrocarbons or alcohols.
Applications De Recherche Scientifique
1-Bromo-2,3-dimethyl-6-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceutical compounds.
Biological Studies: It is used in studies involving halogenated aromatic compounds and their biological activities.
Mécanisme D'action
The mechanism of action of 1-Bromo-2,3-dimethyl-6-iodobenzene in chemical reactions involves the electrophilic aromatic substitution mechanism. The bromine and iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. The presence of methyl groups can influence the reactivity and orientation of the substitution reactions.
Comparaison Avec Des Composés Similaires
1-Bromo-2-iodobenzene: Similar structure but lacks the methyl groups, affecting its reactivity and applications.
1-Chloro-2,3-dimethyl-6-iodobenzene: Chlorine replaces bromine, leading to different chemical properties.
2,3-Dimethyl-6-iodobenzene: Lacks the bromine atom, resulting in different reactivity patterns.
Uniqueness: 1-Bromo-2,3-dimethyl-6-iodobenzene is unique due to the presence of both bromine and iodine atoms along with two methyl groups. This combination of substituents provides distinct reactivity and potential for diverse applications in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C8H8BrI |
|---|---|
Poids moléculaire |
310.96 g/mol |
Nom IUPAC |
2-bromo-1-iodo-3,4-dimethylbenzene |
InChI |
InChI=1S/C8H8BrI/c1-5-3-4-7(10)8(9)6(5)2/h3-4H,1-2H3 |
Clé InChI |
UMFFYDPMTUWOKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)I)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13691530.png)
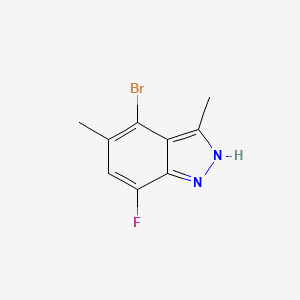



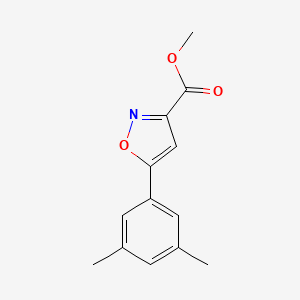

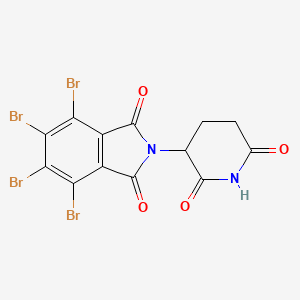
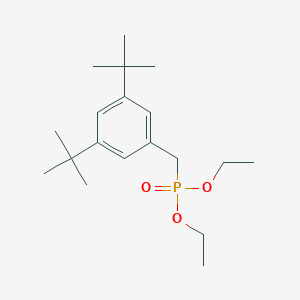
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13691584.png)

